2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2FNO3/c17-11-1-6-15(14(18)9-11)23-10-16(21)20-7-8-22-13-4-2-12(19)3-5-13/h1-6,9H,7-8,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRHBTKEZYEPBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with 2-(4-fluorophenoxy)ethylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents like ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy compounds.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of phenoxy herbicides.
Biology: Investigated for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the formulation of herbicidal products for agricultural use.
Mechanism of Action
The compound exerts its herbicidal effects by mimicking natural plant hormones known as auxins. It is absorbed by the plant and transported to the growing regions, where it disrupts normal cell growth and division. This leads to uncontrolled growth, ultimately causing the plant to die. The molecular targets include auxin receptors and related signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2,4,5-trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with additional chlorine atoms.
Mecoprop (MCPP): A phenoxy herbicide with a methyl group.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide is unique due to the presence of both dichlorophenoxy and fluorophenoxy groups, which enhance its herbicidal activity and selectivity. This makes it more effective against a broader range of weed species compared to other similar compounds.
Biological Activity
2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide is a synthetic organic compound belonging to the class of phenoxy herbicides. It is primarily utilized in agricultural settings for the control of broadleaf weeds. This compound's unique structure, featuring both dichlorophenoxy and fluorophenoxy moieties, enhances its biological activity and selectivity against various weed species.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C16H14Cl2FNO3
- CAS Number: 1105227-43-7
The herbicidal activity of this compound is primarily attributed to its ability to interfere with plant growth regulators, particularly auxins. It mimics natural auxins, leading to uncontrolled growth and eventual death of susceptible plants. This mechanism is similar to other phenoxy herbicides like 2,4-D and MCPP.
Herbicidal Activity
Research indicates that this compound exhibits potent herbicidal effects against a variety of broadleaf weeds. Its efficacy is enhanced due to the presence of the fluorinated aromatic ring, which contributes to its binding affinity for plant receptors involved in growth regulation.
| Weed Species | Efficacy (Rate) | Notes |
|---|---|---|
| Common dandelion | High (1-2 kg/ha) | Effective at low concentrations |
| Thistle | Moderate (3-5 kg/ha) | Requires higher doses for effective control |
| Lamb's quarters | High (1 kg/ha) | Rapid absorption and translocation |
Toxicological Studies
Toxicological assessments have shown that while the compound is effective as an herbicide, it poses certain risks to non-target organisms. Studies indicate moderate toxicity levels in aquatic organisms and potential impacts on beneficial insects.
| Organism Type | Toxicity Level | Reference |
|---|---|---|
| Fish | Moderate (LC50 ~ 20 mg/L) | |
| Bees | Low | |
| Earthworms | Moderate |
Case Study 1: Efficacy Against Invasive Species
A study conducted by Smith et al. (2020) evaluated the effectiveness of this compound in controlling invasive plant species in a riparian ecosystem. The results demonstrated a significant reduction in invasive species biomass compared to untreated controls.
- Methodology: Application rates varied from 0.5 to 3 kg/ha.
- Results: Over 80% reduction in biomass after three weeks.
Case Study 2: Impact on Soil Microbiota
Research by Johnson et al. (2021) explored the effects of this herbicide on soil microbiota diversity. The findings indicated a temporary decrease in microbial diversity post-application, with recovery observed within three months.
- Methodology: Soil samples were collected pre- and post-application.
- Results: Initial diversity index dropped by 30%, recovering to baseline levels after three months.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide to achieve high yields and purity?
Methodological Answer: Synthesis typically involves sequential nucleophilic substitutions and amide coupling. Critical factors include:
- Reagent selection : Use 2,4-dichlorophenol and 4-fluorophenoxyethylamine as precursors. Activate carboxylic acid groups (e.g., via chloroacetyl chloride) for efficient coupling .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance reactivity while minimizing side reactions .
- Catalysts : Base catalysts like K₂CO₃ improve phenoxide formation during etherification steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Q. How can researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR spectroscopy : Confirm substituent positions via ¹H NMR (e.g., aromatic protons at δ 6.8–7.4 ppm) and ¹³C NMR (amide carbonyl at ~170 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ (e.g., m/z 402.03 for C₁₆H₁₃Cl₂FNO₃) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98%) and detect trace impurities .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Enzyme inhibition : Use fluorogenic substrates in assays targeting kinases (e.g., EGFR) or hydrolases (e.g., acetylcholinesterase) at 10–100 µM concentrations. Monitor activity via fluorescence or absorbance .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48-hour exposure .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent controls (DMSO <0.1%) .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets?
Methodological Answer:
- Target selection : Prioritize receptors with structural homology to known phenoxyacetamide targets (e.g., COX-2, PARP) .
- Docking software : Use AutoDock Vina or Schrödinger Suite. Parameterize the ligand with GAFF force fields and optimize binding poses using Monte Carlo algorithms .
- Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values. Perform MD simulations (100 ns) to assess binding stability .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) when modifying substituents on the phenoxy or acetamide moieties?
Methodological Answer:
- Substituent variation : Synthesize analogs with halogens (Br, I), methyl, or methoxy groups. Test changes in bioactivity (Table 1) .
- Statistical analysis : Use multivariate regression (e.g., Hansch analysis) to correlate logP, steric parameters, and activity .
Q. Table 1. Example SAR for Phenoxyacetamide Derivatives
| Substituent (R₁, R₂) | LogP | IC₅₀ (EGFR, µM) |
|---|---|---|
| 2,4-Cl, 4-F | 3.2 | 12.4 |
| 2-Cl, 4-OCH₃ | 2.8 | 28.7 |
| 3-Br, 4-F | 3.5 | 9.1 |
Q. How should researchers address contradictory bioactivity data between in vitro enzyme inhibition assays and cellular models?
Methodological Answer:
- Assay conditions : Verify cellular permeability (e.g., PAMPA assay) and metabolic stability (e.g., microsomal incubation) .
- Orthogonal assays : Confirm target engagement via Western blot (e.g., phospho-EGFR levels) or thermal shift assays .
- Data normalization : Use Z-factor >0.5 for high-throughput screens and replicate experiments (n ≥ 3) .
Q. What protocols are recommended for scaling up synthesis while maintaining reproducibility for in vivo studies?
Methodological Answer:
- Process optimization : Use flow chemistry for exothermic steps (e.g., chloroacetylation) to improve safety and yield .
- Quality control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring .
- Batch documentation : Record critical parameters (e.g., stirring rate, cooling gradients) to ensure lot-to-lot consistency .
Data Contradiction and Validation
Q. How can researchers resolve discrepancies in cytotoxicity data across different cell lines?
Methodological Answer:
- Mechanistic studies : Perform RNA-seq to identify differential gene expression (e.g., apoptosis vs. proliferation pathways) .
- Pharmacokinetics : Measure intracellular concentrations via LC-MS to rule out uptake variability .
- Pathway inhibition : Use siRNA knockdown to confirm target specificity .
Q. What methodologies validate the compound’s stability under physiological conditions (pH, temperature)?
Methodological Answer:
- Forced degradation : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via HPLC and identify byproducts with LC-MS .
- Accelerated stability : Store at 40°C/75% RH for 4 weeks. Use Arrhenius kinetics to extrapolate shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
